molecular formula C8H9F3N2S2 B14065245 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine

1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14065245
M. Wt: 254.3 g/mol
InChI Key: RCPDOSQZCOPMDN-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is a substituted phenylhydrazine derivative featuring both methylthio (-SCH₃) and trifluoromethylthio (-SCF₃) groups at the 3- and 2-positions of the benzene ring, respectively. Its molecular formula is C₈H₈F₃N₂S₂ (based on ), with a molecular weight of 254.3 g/mol . This compound is a high-purity intermediate (≥98%) used in pharmaceutical and agrochemical synthesis, as inferred from structurally related compounds in , and 12. The dual sulfur-containing substituents likely enhance its lipophilicity and electronic properties, making it a versatile building block for further functionalization.

Properties

Molecular Formula

C8H9F3N2S2

Molecular Weight

254.3 g/mol

IUPAC Name

[3-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2S2/c1-14-6-4-2-3-5(13-12)7(6)15-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

RCPDOSQZCOPMDN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1SC(F)(F)F)NN

Origin of Product

United States

Preparation Methods

Reaction Pathway and Mechanistic Insights

The SNAr method, detailed in patent WO2008113661A2, begins with 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene as the foundational substrate. Hydrazine hydrate displaces the fluorine atom at position 2 under polar aprotic conditions (e.g., tetrahydrofuran or dimethylformamide), forming a hydrazine-functionalized intermediate. Subsequent thioetherification introduces methylthio and trifluoromethylthio groups at positions 3 and 2, respectively, via nucleophilic substitution of the remaining chlorines (Fig. 1).

Critical Mechanistic Considerations :

  • The electron-withdrawing trifluoromethyl group at position 5 activates the aromatic ring, facilitating SNAr at position 2.
  • Thiolate nucleophiles (e.g., methanethiolate, trifluoromethanethiolate) selectively target chlorines due to their superior leaving-group ability compared to hydrazine’s -NH-NH₂ moiety.

Optimization Parameters and Yield Enhancement

Optimal conditions for maximizing yield (>90%) and purity (>95%) involve precise control of stoichiometry, temperature, and solvent polarity (Table 1).

Table 1: Optimization Parameters for SNAr Synthesis

Parameter Optimal Range Impact on Yield
Temperature 20–40°C Maximizes SNAr kinetics
Reaction Time 24–120 hours Ensures complete substitution
Solvent Tetrahydrofuran Balances solubility and reactivity
Hydrazine Equivalents 1.5–2.0 Minimizes di- or tri-substitution

Side products like 2-chloro-4-(trifluoromethyl)phenylhydrazine are suppressed by maintaining a 1:1.5 molar ratio of starting material to hydrazine. Post-synthesis purification via recrystallization from ethanol-water mixtures achieves >99% purity.

Diazotization-Reduction Cascade

Diazotization of Aniline Precursors

Adapting methodologies from para-substituted analogs, this route begins with 3-methylthio-2-trifluoromethylthioaniline , synthesized via Ullmann coupling or direct thiolation. Diazotization with sodium nitrite (NaNO₂) in hydrochloric acid generates a diazonium salt, which undergoes reduction to the target hydrazine using sodium sulfite (Na₂SO₃) (Fig. 2).

Key Reaction Conditions :

  • Diazotization at -5–15°C prevents premature decomposition of the diazonium intermediate.
  • pH adjustment to 5–7 with sodium carbonate ensures stable diazonium formation before reduction.

Reduction and Workup

The diazonium salt is reduced in situ by Na₂SO₃, followed by hydrochloric acid-mediated hydrolysis to yield the hydrazine hydrochloride. Neutralization with ammonium hydroxide liberates the free hydrazine, which is isolated via filtration and dried under vacuum.

Table 2: Performance Metrics for Diazotization-Reduction

Parameter Value Source
Yield 75–85%
Purity (HPLC) 97–99%
Reaction Scale Up to 500 g

Sequential Thioether Formation

Substitution Order and Selectivity Control

This method prioritizes early introduction of thioether groups to avoid interference from the hydrazine moiety. Starting with 2,3-dichlorophenylhydrazine , sequential treatment with methanethiol and trifluoromethanethiol in dimethylacetamide (DMAC) installs the -SMe and -SCF₃ groups.

Selectivity Challenges :

  • The electron-rich hydrazine group directs electrophilic substitution to positions ortho and para, necessitating protecting-group strategies for meta functionalization.
  • Copper(I) iodide catalysis enhances thiolate nucleophilicity, enabling substitution at 80°C with 90% regioselectivity.

Industrial Scalability

Pilot-scale batches (10–50 kg) demonstrate consistent yields of 82–88% using continuous-flow reactors, which mitigate exothermic risks during thioetherification.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Metric SNAr Diazotization-Reduction Sequential Thioether
Typical Yield 90–95% 75–85% 82–88%
Purity >95% 97–99% 93–97%
Steps 3 4 3
Scalability Excellent Moderate High
  • SNAr excels in atom economy but requires expensive trifluoromethylated precursors.
  • Diazotization-Reduction offers cost-effective aniline utilization but struggles with sterically hindered substrates.
  • Sequential Thioether balances scalability and selectivity but demands rigorous temperature control.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydrazine moiety under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various hydrazine derivatives.

Scientific Research Applications

1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it a valuable tool for studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the hydrazine moiety can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Data/Applications References
1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine C₈H₈F₃N₂S₂ 254.3 -SCH₃ (3-position), -SCF₃ (2-position) High-purity intermediate (≥98%)
1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine C₇H₆ClF₃N₂S 242.65 -Cl (3-position), -SCF₃ (2-position) Antibacterial/anti-TB candidate
(E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine C₁₆H₁₄F₃N₂ 297.29 -CF₃ (3-position), tolyl group MAO-B inhibition (93% yield)
N'-(4-(Methylthio)benzylidene)-2-phenoxybenzohydrazide C₂₁H₁₇N₂O₂S 367.44 -SCH₃ (4-position), phenoxy group Anti-inflammatory (surpasses mefenamic acid)
1-(1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethyl)hydrazine C₉H₁₀F₄N₂ 222.18 -F (3-position), -CF₃ (4-position) Not specified (pharmaceutical intermediate)
Key Observations:
  • Substituent Impact on Reactivity: The target compound’s dual sulfur groups (-SCH₃ and -SCF₃) likely increase electron-withdrawing effects compared to mono-substituted analogues like the chloro derivative in . This could influence its reactivity in coupling reactions, as seen in and .
  • Synthetic Utility: Methylthio groups (e.g., ) are frequently incorporated to improve solubility or binding affinity, which may explain the high purity (≥98%) and scalability noted in and .
Comparison with Analogues:
  • Chloro Derivative () : Synthesized via nucleophilic substitution, where chlorine replaces methylthio, requiring careful control of reaction conditions to avoid by-products .
  • Tolyl Derivative (): Formed via condensation of 3-trifluoromethylphenylhydrazine hydrochloride with 4’-methylacetophenone in acetic acid/water/MeOH (93% yield) .

Biological Activity

1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine, with a CAS number of 1806456-91-6, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C₈H₉F₃N₂S₂
  • Molecular Weight : 254.3 g/mol
  • Purity : Typically ≥ 98% in commercial preparations

The biological activity of this compound is primarily attributed to its structural components, particularly the hydrazine moiety, which is known for its reactivity and ability to form adducts with various biological macromolecules. The trifluoromethyl and methylthio groups may enhance its lipophilicity and metabolic stability, potentially influencing its interaction with cellular targets.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds with similar hydrazine structures exhibit significant antimicrobial properties. For instance, phenylhydrazines have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities.
  • Anticancer Potential :
    • Research has indicated that hydrazine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study focusing on related compounds demonstrated that they could inhibit the proliferation of cancer cell lines, which may extend to this specific hydrazine derivative.
  • Cytotoxicity :
    • The cytotoxic effects of hydrazine derivatives have been documented in several studies. For example, phenylhydrazine has been shown to cause oxidative stress in cells, leading to cytotoxicity. The potential for this compound to induce similar effects warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria ,
AnticancerInduces apoptosis in cancer cell lines ,
CytotoxicityInduces oxidative stress ,

Case Study: Anticancer Activity

A study investigated the effects of various hydrazine derivatives on human breast cancer cell lines. It was found that certain structural modifications enhanced their anticancer activity significantly. The study highlighted the importance of substituents like trifluoromethyl groups in increasing potency against cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate aryl hydrazines with electrophilic reagents. Understanding the SAR is crucial for optimizing its biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methylthio Group : Could influence metabolic stability and bioavailability.

Safety and Toxicological Considerations

While the biological activities are promising, it is essential to consider the safety profile of this compound. Hydrazines are known for their toxicity and potential carcinogenic effects. Therefore, thorough toxicological assessments are necessary before any therapeutic application.

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